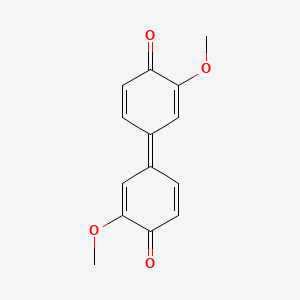

3,3'-Dimethoxy-4,4'-biphenoquinone

説明

特性

分子式 |

C14H12O4 |

|---|---|

分子量 |

244.24 g/mol |

IUPAC名 |

(4E)-2-methoxy-4-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)cyclohexa-2,5-dien-1-one |

InChI |

InChI=1S/C14H12O4/c1-17-13-7-9(3-5-11(13)15)10-4-6-12(16)14(8-10)18-2/h3-8H,1-2H3/b10-9+ |

InChIキー |

KHAKOFDNBUKQEB-MDZDMXLPSA-N |

異性体SMILES |

COC1=C/C(=C/2\C=CC(=O)C(=C2)OC)/C=CC1=O |

正規SMILES |

COC1=CC(=C2C=CC(=O)C(=C2)OC)C=CC1=O |

同義語 |

3,3'-dimethoxy-4,4'-biphenoquinone 3,3'-dimethoxy-iglass |

製品の起源 |

United States |

科学的研究の応用

Applications in Biocatalysis

3,3'-Dimethoxy-4,4'-biphenoquinone has been utilized in biocatalytic processes due to its ability to stabilize enzymes and enhance reaction efficiency.

2.1. Enzyme Stabilization

Research indicates that this compound can improve the stability of enzymes such as horseradish peroxidase (HRP) and cytochrome c (cyt c) in deep eutectic solvents (DES) . The presence of this compound facilitates higher activity levels for these enzymes under various conditions.

2.2. Biotransformations

In biotransformation applications, the compound has been shown to enhance the conversion rates of substrates when used in conjunction with DES as reaction media. For instance, studies have demonstrated that using DES containing this compound can lead to significant improvements in enantioselectivity during the reduction of ketones .

Applications in Organic Synthesis

This compound serves as a valuable reagent in organic synthesis processes.

3.1. Reaction Media

The compound is employed as a component in reaction media for various organic synthesis reactions. Its presence can influence the reaction pathways and yield .

3.2. Synthesis of Bioactive Compounds

This biphenoquinone has been utilized in the synthesis of bioactive compounds, including anticancer agents. For example, it has been involved in the preparation of thiazole derivatives that exhibit inhibitory activity against leukemia cells .

Environmental Chemistry Applications

In environmental chemistry, this compound has been studied for its role in the formation of light-absorbing secondary organic aerosols.

4.1. Aerosol Formation

Research has shown that this compound can be a precursor to light-absorbing soluble secondary organics under atmospheric conditions . Its photochemical properties contribute to the understanding of aerosol formation processes and their implications for climate change.

Data Tables

6.1. Biotransformation Case Study

A study conducted by Domínguez de María et al. (2016) demonstrated the effectiveness of this compound in enhancing the bioreduction of aromatic ketones using recombinant alcohol dehydrogenases (ADHs). The results showed increased conversion rates and enantiomeric excess when using DES containing this compound compared to traditional solvents .

6.2. Environmental Impact Study

Aerosol formation studies revealed that this compound contributes significantly to secondary organic aerosol composition under photochemical conditions typical of urban environments . This highlights its relevance in atmospheric chemistry and climate modeling.

準備方法

Suzuki-Miyaura Cross-Coupling

A two-step approach involves synthesizing 3,3'-dimethoxy-4,4'-biphenyldiol via Suzuki coupling, followed by oxidation. The biphenyldiol precursor is prepared from 4-bromo-3-methoxyphenol and pinacol boronate esters using Pd(PPh).

Representative Protocol

Horner-Wadsworth-Emmons Olefination

The patent CN101665418A describes a related strategy for E-stilbene derivatives, adaptable to biphenoquinones. Phosphonate esters of 3-methoxy-4-hydroxyacetophenone are coupled under basic conditions, followed by oxidation.

Critical Parameters

-

Base: NaH or KOtBu

-

Solvent: Tetrahydrofuran (THF)

-

Oxidation: DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in dichloromethane

Methylation of Biphenoquinone Precursors

Direct Methylation of Hydroquinones

4,4'-Biphenoquinone derivatives with free hydroxyl groups are methylated using dimethyl sulfate (DMS) or methyl iodide. A representative procedure from PubChem data involves:

-

Substrate: 3,3'-Dihydroxy-4,4'-biphenoquinone

-

Methylating Agent: DMS (2.5 equiv)

-

Base: KCO (3.0 equiv)

-

Solvent: Acetone, reflux (6 h)

Excess DMS ensures complete methylation, validated by the disappearance of hydroxyl signals (~δ 5.5 ppm) in NMR.

Protection-Deprotection Strategies

For substrates sensitive to harsh methylation conditions, tert-butyldimethylsilyl (TBS) protection is employed:

-

Protection: TBSCl (1.1 equiv), imidazole, DMF (0°C, 1 h)

-

Methylation: CHI, AgO, DMF (rt, 12 h)

-

Deprotection: TBAF in THF (0°C, 30 min)

This method achieves >90% regioselectivity for 3,3'-dimethoxy products.

Analytical Characterization

Spectroscopic Data

This compound

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water 70:30) shows >98% purity, with a retention time of 6.7 min.

Comparative Evaluation of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Oxidative Coupling | Single-step, scalable | Moderate yields, byproduct formation | 40–55% |

| Suzuki Cross-Coupling | High regioselectivity | Requires expensive Pd catalysts | 60–75% |

| Direct Methylation | High efficiency | Limited to preformed hydroquinones | 75–90% |

Q & A

Q. What are the standard enzymatic methods for synthesizing 3,3'-Dimethoxy-4,4'-biphenoquinone, and how are reaction conditions optimized?

The compound is synthesized via peroxidase-catalyzed oxidation of guaiacol (o-methoxyphenol) in the presence of H₂O₂. Key steps include:

- Substrate preparation : Dissolve guaiacol in a buffered aqueous solution (e.g., pH 5–7).

- Catalyst selection : Use horseradish peroxidase (HRP) or soybean peroxidase (SBP) immobilized on poly-L-lysine (PLL) films to enhance thermal stability .

- Oxidation reaction : Add H₂O₂ as the oxidizing agent. Monitor reaction progress spectrophotometrically at 420–470 nm, where the brown product (this compound) absorbs .

- Optimization : Increase yields by using microemulsions (e.g., CTAB or SDS surfactants) and elevated temperatures (e.g., 90°C), which improve enzyme stability and catalytic efficiency .

Q. How is this compound utilized in analytical methods for guaiacol detection?

The compound serves as a spectrophotometric marker in the Peroxidase Enzyme Colorimetric Assay (PECA):

- Detection protocol : Mix guaiacol-containing samples with peroxidase enzymes and H₂O₂. The enzymatic oxidation produces this compound, which is quantified by measuring absorbance at 420–470 nm .

- Calibration : Prepare a standard curve using known guaiacol concentrations. Note that PECA is semi-quantitative and best suited for presence/absence detection due to variability in enzyme activity .

Q. What role do H₂O₂ and peroxidases play in the synthesis of this compound?

- H₂O₂ : Acts as an oxidizing agent, donating oxygen atoms to convert guaiacol’s phenolic hydroxyl group into a quinone structure.

- Peroxidases : Catalyze the reaction by facilitating electron transfer between guaiacol and H₂O₂. HRP and SBP are preferred due to their stability in crosslinked PLL films, which retain activity at high temperatures (up to 90°C) .

Advanced Research Questions

Q. How do reaction kinetics vary for the oxidation of 3,3'-dimethoxybenzidine to this compound using acidic bromate?

The reaction follows pseudo-first-order kinetics under acidic conditions:

- Rate law : Rate = k[oda][BrO₃⁻][H⁺]², where [oda] = 3,3'-dimethoxybenzidine.

- Mechanism : Bromate (BrO₃⁻) acts as a two-electron oxidizer, abstracting hydrogen atoms from the benzidine substrate. The reaction is monitored at 447 nm, and stoichiometry confirms a 1:1 ratio of oda to bromate .

- Methodological note : Use stopped-flow spectrophotometry for real-time kinetic analysis in controlled H⁺ environments (e.g., 0.1–0.5 M H₂SO₄) .

Q. Why does enzymatic synthesis of this compound show higher yields at elevated temperatures?

- Thermal stabilization : Crosslinked peroxidase-PLL films restrict enzyme denaturation at high temperatures (e.g., 90°C). For example, SBP-PLL retains 8-fold higher activity than HRP-PLL at 90°C due to inherent thermostability .

- Microemulsion effects : Surfactant-based microemulsions (e.g., CTAB or SDS) enhance substrate solubility and enzyme-substrate interactions, increasing yields by 3–5× compared to aqueous solutions .

Q. How does the redox behavior of this compound compare to its structural analogs, such as terphenoquinones?

- Reduction potentials : Terphenoquinones (e.g., 3,3′′,5,5′′-tetraphenyl-4,4′′-terphenoquinone) exhibit lower reduction potentials due to extended π-conjugation, enabling disproportionation reactions at lower temperatures (212.5°C vs. 289.5°C for biphenoquinones) .

- Spectroscopic analysis : Use cyclic voltammetry and UV-vis spectroscopy to compare bathochromic shifts. For instance, terphenoquinones absorb at longer wavelengths, indicating reduced excitation energy .

Q. What factors influence the stability of this compound in high-temperature biocatalytic systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。